molecular formula C12H12O5 B1627573 4-(2-Prop-2-enoyloxyethoxy)benzoic acid CAS No. 69260-38-4

4-(2-Prop-2-enoyloxyethoxy)benzoic acid

Cat. No.: B1627573
CAS No.: 69260-38-4
M. Wt: 236.22 g/mol
InChI Key: UBHQPRAAGGFDID-UHFFFAOYSA-N
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Description

4-(2-Prop-2-enoyloxyethoxy)benzoic acid is a synthetic compound belonging to the family of benzoic acids. It is characterized by its white crystalline powder form and solubility in organic solvents. The molecular formula of this compound is C12H12O5, and it has a molecular weight of 236.22 g/mol [2][2].

Scientific Research Applications

4-(2-Prop-2-enoyloxyethoxy)benzoic acid has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Prop-2-enoyloxyethoxy)benzoic acid typically involves the esterification of benzoic acid derivatives with appropriate alcohols under acidic conditions. One common method is the reaction of 4-hydroxybenzoic acid with 2-chloroethyl acrylate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Prop-2-enoyloxyethoxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-(2-Prop-2-enoyloxyethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include the modulation of enzyme activity and the alteration of metabolic processes .

Comparison with Similar Compounds

  • 4-(2-Acryloyloxyethoxy)benzoic acid
  • 4-(2-Prop-2-enoyloxyethoxy)benzoic acid

Comparison: this compound is unique due to its specific ester linkage and the presence of both acrylic and benzoic acid functionalities. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile intermediate in organic synthesis [2][2].

Properties

IUPAC Name

4-(2-prop-2-enoyloxyethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-2-11(13)17-8-7-16-10-5-3-9(4-6-10)12(14)15/h2-6H,1,7-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHQPRAAGGFDID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCOC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40573920
Record name 4-[2-(Acryloyloxy)ethoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69260-38-4
Record name 4-[2-(Acryloyloxy)ethoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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